3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Overview
Description
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyridine ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are significant due to their presence in various natural products and pharmaceutically active compounds . The bicyclic structure of this compound makes it a valuable scaffold in drug discovery and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Two principal synthetic routes have been reported for the preparation of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives :
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of route depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound often acts as a scaffold, where proper decoration with functional groups leads to the desired biological activity . The exact mechanism depends on the specific application and the nature of the functional groups attached to the scaffold .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: This compound has a similar structure but differs in the position of the methyl group.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: This derivative features a carboxylic acid group at the 2-position.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid: This derivative has a carboxylic acid group at the 3-position.
Uniqueness
3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-9-10-5-3-2-4-8(7)10/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMJOGQSOFPCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCN2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556551 | |
Record name | 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118055-08-6 | |
Record name | 3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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